2-Chloro-2-phenylethanol
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Overview
Description
2-Chloro-2-phenylethanol, also known as benzyl chlorohydrin, is a chemical compound that has been widely used in various scientific research applications. It is an organic compound that is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.
Mechanism Of Action
The mechanism of action of 2-Chloro-2-phenylethanol is not fully understood. However, it has been reported that it acts as an alkylating agent, which means that it can react with various nucleophiles, including amino acids, proteins, and DNA. This reaction can result in the formation of covalent bonds, which can lead to changes in the structure and function of the target molecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Chloro-2-phenylethanol are not well studied. However, it has been reported that it can induce DNA damage and cell death in various cell lines. Additionally, it has been reported to have antifungal and antibacterial properties.
Advantages And Limitations For Lab Experiments
2-Chloro-2-phenylethanol has several advantages for laboratory experiments. It is easy to synthesize, and it is relatively stable under normal laboratory conditions. Additionally, it has been widely used in various scientific research applications, which means that there is a wealth of information available on its properties and behavior. However, one limitation of 2-Chloro-2-phenylethanol is that it can be toxic to cells, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 2-Chloro-2-phenylethanol. One area of interest is the mechanism of action of this compound. Further studies are needed to understand how it interacts with nucleophiles and how this interaction leads to changes in the structure and function of the target molecules. Additionally, more studies are needed to understand the biochemical and physiological effects of 2-Chloro-2-phenylethanol. This information could be useful in the development of new drugs and agrochemicals. Finally, there is a need for more studies on the toxicity of 2-Chloro-2-phenylethanol. This information could be useful in determining the safe use of this compound in laboratory experiments.
Synthesis Methods
2-Chloro-2-phenylethanol can be synthesized through the reaction of 2-Chloro-2-phenylethanol alcohol and hydrochloric acid. The reaction involves the addition of hydrochloric acid to 2-Chloro-2-phenylethanol alcohol, which results in the formation of 2-Chloro-2-phenylethanol. This synthesis method is widely used in laboratory experiments and has been reported in various scientific research papers.
Scientific Research Applications
2-Chloro-2-phenylethanol has been widely used in various scientific research applications. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. It has been reported as a key intermediate in the synthesis of antihistamines, antipsychotics, and anti-inflammatory drugs. Additionally, 2-Chloro-2-phenylethanol has been used in the synthesis of various agrochemicals, including insecticides and fungicides.
properties
IUPAC Name |
2-chloro-2-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGUAUVAXDZHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452911 |
Source
|
Record name | 2-chloro-2-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-phenylethanol | |
CAS RN |
1004-99-5 |
Source
|
Record name | 2-chloro-2-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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